molecular formula C7H4BrNO B1282162 2-Bromo-4-hydroxybenzonitrile CAS No. 82380-17-4

2-Bromo-4-hydroxybenzonitrile

Cat. No. B1282162
CAS RN: 82380-17-4
M. Wt: 198.02 g/mol
InChI Key: CGPTZCZFFUYDCB-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxybenzonitrile is a halogenated aromatic nitrile compound that has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The compound is structurally related to various other brominated benzonitriles and has been investigated in the context of organic synthesis, environmental degradation, and spectrochemical analysis .

Synthesis Analysis

The synthesis of brominated benzonitriles, including compounds similar to 2-bromo-4-hydroxybenzonitrile, has been explored through various methods. For instance, a scalable synthesis of 2-bromo-3-fluorobenzonitrile was achieved via bromodeboronation of aryl boronic acids, demonstrating the generality of halodeboronation in producing aryl bromides and chlorides . Additionally, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, providing an efficient alternative to typical synthetic routes . Furthermore, the synthesis of various bromobenzene derivatives, including 2-bromobenzonitrile, has been reported through selective bromination and subsequent transformations .

Molecular Structure Analysis

Spectroscopic techniques have been employed to study the molecular structure of brominated benzonitriles. Density Functional Theory (DFT) calculations have been used to predict geometrical parameters and analyze the FT-IR and FT-Raman spectra of related compounds, such as 5-bromo-2-methoxybenzonitrile, revealing insights into their molecular conformations and potential applications in non-linear optics .

Chemical Reactions Analysis

The chemical reactivity of brominated benzonitriles has been investigated in various contexts. For example, the environmental aquatic phototransformation of bromoxynil, a compound structurally related to 2-bromo-4-hydroxybenzonitrile, was studied, showing the formation of photoproducts through a mechanism involving free radicals . Additionally, the biotransformation of bromoxynil under different anaerobic conditions was examined, indicating its degradation via reductive debromination and further transformation to phenol and carbon dioxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-4-hydroxybenzonitrile and related compounds have been characterized through various studies. The anaerobic biodegradability of bromoxynil, a similar compound, was assessed under different environmental conditions, revealing its potential for degradation and the stoichiometric release of bromide during the process . Spectrochemical studies have also provided insights into the structural changes associated with the conversion of related compounds, such as 2-hydroxybenzonitrile, into their oxyanions, highlighting significant spectral and structural changes .

Scientific Research Applications

Herbicide Resistance in Plants

A key application of 2-Bromo-4-hydroxybenzonitrile derivatives, such as bromoxynil, is in developing herbicide resistance in plants. Stalker, McBride, and Malyj (1988) demonstrated that expressing a bacterial gene for a specific nitrilase in transgenic tobacco plants conferred resistance to bromoxynil, a photosynthetic inhibitor. This approach indicates a successful method for enhancing herbicide resistance in crops (Stalker, McBride, & Malyj, 1988).

Synthesis of Biologically Active Compounds

Wang et al. (2016) reported on the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide from 4-hydroxybenzonitrile, highlighting its importance as an intermediate in creating biologically active compounds like febuxostat. The synthesis involved bromination, oxyalkylation, and thioamidation (Wang et al., 2016).

Anaerobic Degradation

Knight, Berman, and Häggblom (2003) explored the anaerobic biodegradability of bromoxynil and its transformation products in various conditions, such as methanogenic and sulfidogenic environments. Their research contributes to understanding the environmental fate of such compounds (Knight, Berman, & Häggblom, 2003).

Environmental-Friendly Herbicide Production

Subbarayappa et al. (2010, 2011) focused on the high atom-efficient and environment-friendly preparation of herbicides, including bromoxynil. They emphasized the need for efficient and less environmentally damaging production methods for such herbicides (Subbarayappa et al., 2010), (Subbarayappa et al., 2011).

Plant Cell Death Induction

Morimoto and Shimmen (2008) investigated bromoxynil's role in triggering rapid cell death in plants, suggesting it could be used as a tool in basic botany. Their findings provide insights into the cellular mechanisms affected by such compounds (Morimoto & Shimmen, 2008).

Photodegradation in Aquatic Environments

Kochany et al. (1990) and others conducted extensive studies on the photodegradation of bromoxynil in aquatic environments, which is crucial for understanding the environmental impact and breakdown of such herbicides (Kochany, Choudhry, & Webster, 1990), (Kochany, 1992).

Biological Degradation

McBride, Kenny, and Stalker (1986) described the metabolism of bromoxynil by Klebsiella pneumoniae subsp. ozaenae, highlighting microbial pathways for degrading such herbicides (McBride, Kenny, & Stalker, 1986).

Safety And Hazards

The safety data sheet for 2-Bromo-4-hydroxybenzonitrile indicates that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-bromo-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPTZCZFFUYDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516112
Record name 2-Bromo-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-hydroxybenzonitrile

CAS RN

82380-17-4
Record name 2-Bromo-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-fluoro-benzonitrile (2000 mg, 9.9995 mmol) in DMF (20 mL), potassium trimethylsilanolate (2565.7 mg, 19.999 mmol) was added portionwise and the reaction mixture stirred at room temperature for 1 h. The mixture was diluted with ethyl acetate (100 ml), washed with an aqueous saturated solution of ammonium chloride (100 ml) and brine (3×100 ml), dried over sodium sulphate and concentrated under vacuum to give the title compound (2000 mg) which was used in the next step without purification.
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
2565.7 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Takrouri, HD Cooper, A Spaulding… - ACS Infectious …, 2016 - ACS Publications
Novel antibacterials with activity against the Gram-negative bacteria associated with nosocomial infections, including Escherichia coli and other Enterobacteriaceae, are urgently …
Number of citations: 31 pubs.acs.org
J DELHOMEL, RF WALCZAK, ZF MAJD, EF PIHAN… - ic.gc.ca
The present invention provides novel compounds of formula (I) that are modulators of RORgamma. These compounds, and pharmaceutical compositions comprising the same, are …
Number of citations: 2 www.ic.gc.ca
IPC Class, A USPC - 2010 - patentsencyclopedia.com
The present invention relates to polysubstituted imidazolone derivatives, to the pharmaceutical compositions comprising them and to the therapeutic uses thereof in the human and …
Number of citations: 0 www.patentsencyclopedia.com
富田眞雄, 冨士谷憲徳 - YAKUGAKU ZASSHI, 1956 - jstage.jst.go.jp
… 151 を 示 す 物 質 に つ い て 精 査 す るに 先 ず 元 素 分 析 の結 果 は窒 素 を含 有 し,こ れ は2-bromo-4-hydroxybenzonitrile … 151 の 物質 は2-bromo-4-hydroxybenzonitrile …
Number of citations: 3 www.jstage.jst.go.jp

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